(R)-N,N-Dimethyl-3-pyrrolidinecarboxamide hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Typically, a description of a chemical compound includes its IUPAC name, molecular formula, molar mass, and structural formula. It may also include its appearance (color, state of matter under standard conditions) and odor.

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions under which the reaction takes place (temperature, pressure, catalysts), and the yield of the product.Molecular Structure Analysis

This involves analyzing the spatial arrangement of atoms in the compound and the chemical bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and infrared spectroscopy are often used.Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants and products of the reaction, the conditions under which the reaction occurs, and the mechanism of the reaction.Physical And Chemical Properties Analysis

This involves studying properties such as solubility, melting point, boiling point, density, refractive index, and specific rotation. Chemical properties might include reactivity, acidity or basicity, and redox potential.Scientific Research Applications

Voltage-Gated Sodium Channel Blockers

A study by Franchini et al. (2000) explored the synthesis and in vitro evaluation of tocainide chiral analogues, including (R)-N,N-Dimethyl-3-pyrrolidinecarboxamide hydrochloride. These analogues were found to act as use-dependent blockers of skeletal muscle sodium channels, with (R)-1a, an analogue of (R)-N,N-Dimethyl-3-pyrrolidinecarboxamide hydrochloride, being significantly more potent than (R)-tocainide in both tonic and phasic blocks. This implies potential applications in treating conditions related to sodium channel dysfunctions, such as antimyotonic activity (Franchini et al., 2000).

Cerebral Vasodilators

Higuchi, Sasaki, and Sado (1975) developed a sensitive method for determining plasma concentrations of a cerebral vasodilator, 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid 3-[2-(N-benzyl-N-methylamino)]-ethyl ester 5-methyl ester hydrochloride (YC-93), in plasma. This study highlights the potential of derivatives of (R)-N,N-Dimethyl-3-pyrrolidinecarboxamide hydrochloride in therapeutic applications for cerebral vasodilation (Higuchi, Sasaki, & Sado, 1975).

Cholinesterase Inhibition

Bobrov, Van'kova, and Sul'din (2000) investigated N,N-Dimethyl-(2-N,N-dimethylamino-3-methylpyridyl) carbamate hydrochloride, related to (R)-N,N-Dimethyl-3-pyrrolidinecarboxamide hydrochloride, for its role as a reversible cholinesterase inhibitor. This compound, known as aminostigmine, is used in cases of human intoxication with m-cholinolytic agents, indicating its significance in managing certain toxicological scenarios (Bobrov, Van'kova, & Sul'din, 2000).

Thrombin Inhibitors

Chobanian et al. (2015) described the modification of a previously disclosed thrombin inhibitor by optimizing the P3 group, leading to novel, low molecular weight thrombin inhibitors. The study suggests the potential use of (R)-N,N-Dimethyl-3-pyrrolidinecarboxamide hydrochloride derivatives as thrombin inhibitors, useful in managing conditions like thrombosis (Chobanian et al., 2015).

Superabsorbent Hydrogel Applications

Patel and Patel (2013) researched the use of N, N-diallyl pyrrolidinium bromide-co-N, N-dimethyl acrylamide-co-acrylic acid sodium salt superabsorbent hydrogel for the removal of anionic dyes from water. This indicates potential environmental applications of (R)-N,N-Dimethyl-3-pyrrolidinecarboxamide hydrochloride derivatives in wastewater treatment and pollution control (Patel & Patel, 2013).

Safety And Hazards

This involves identifying any risks associated with handling or exposure to the compound, such as toxicity, flammability, or environmental impact. It also includes appropriate safety precautions and first-aid measures.

Future Directions

This could involve potential applications of the compound, areas of research that could be explored, or improvements that could be made to its synthesis or use.

For a specific analysis of “®-N,N-Dimethyl-3-pyrrolidinecarboxamide hydrochloride”, I would recommend consulting scientific literature or databases that specialize in chemical information. Please note that while I strive to provide accurate and up-to-date information, it’s always a good idea to consult a professional or trusted source when dealing with specific chemical compounds.

properties

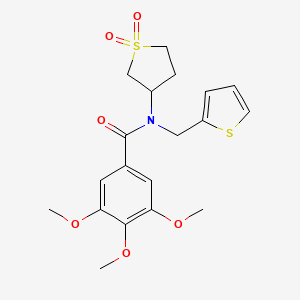

IUPAC Name |

(3R)-N,N-dimethylpyrrolidine-3-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O.ClH/c1-9(2)7(10)6-3-4-8-5-6;/h6,8H,3-5H2,1-2H3;1H/t6-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSOXCJZZKVNNJB-FYZOBXCZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1CCNC1.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C(=O)[C@@H]1CCNC1.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-N,N-Dimethyl-3-pyrrolidinecarboxamide hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-({[3-(trifluoromethyl)phenyl]sulfanyl}methyl)-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one](/img/structure/B2375872.png)

![2-[8-(2,5-Dimethoxyphenyl)-1,6,7-trimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazol ino[1,2-h]purin-3-yl]acetamide](/img/structure/B2375875.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2375880.png)

![N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]quinoline-2-carboxamide](/img/structure/B2375881.png)

![Ethyl 4-(2-((2-(furan-2-yl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2375882.png)

![4-bromo-N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B2375885.png)

![N-(4-ethoxyphenyl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2375886.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)urea](/img/structure/B2375890.png)

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(p-tolylthio)acetamide](/img/structure/B2375891.png)